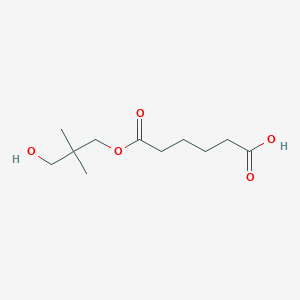

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester

Beschreibung

Hexanedioic acid 1-(3-hydroxy-2,2-dimethylpropyl) ester is an adipic acid (hexanedioic acid) derivative esterified with 3-hydroxy-2,2-dimethylpropyl alcohol. The hydroxyl group in the ester moiety may enhance hydrophilicity, making it suitable for applications requiring modified solubility or crosslinking capabilities.

Eigenschaften

IUPAC Name |

6-(3-hydroxy-2,2-dimethylpropoxy)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-11(2,7-12)8-16-10(15)6-4-3-5-9(13)14/h12H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGQJTSGVSBXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072059 | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70247-79-9 | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Stoichiometry

A molar ratio of 1:1 adipic acid to neopentyl glycol is typically employed, though slight excesses of the glycol (5–10%) are common to drive the equilibrium toward ester formation. The reaction proceeds at 150–220°C under inert nitrogen atmosphere to prevent oxidation. Early stages operate at atmospheric pressure to distill off water, while vacuum (120–5 mbar) is applied in later stages to remove residual moisture and shift equilibrium.

Catalytic Systems

Protic acids like sulfuric acid or p-toluenesulfonic acid are classical catalysts, but modern protocols favor tin(II) chloride (SnCl₂) due to its efficacy in reducing reaction times and minimizing side reactions such as diol dehydration. Tin(II) chloride concentrations of 0.01–0.05% by weight relative to the total reaction mass yield optimal results, with esterification completing within 25–50 hours.

Improved Industrial-Scale Synthesis

Patent US4338431A delineates an enhanced solvent-free process addressing neopentyl glycol sublimation, a major challenge in large-scale production. Sublimation occurs when vacuum application causes the glycol to vaporize below its melting point (127°C), leading to stoichiometric imbalances and equipment fouling.

Co-Glycol Additive Strategy

Introducing 0.1–3% by weight of a lower-boiling glycol (e.g., ethylene glycol or propylene glycol) suppresses neopentyl glycol losses. These additives reduce partial pressure in the reaction vessel, preventing glycol sublimation without participating in esterification. For instance, adding 0.6% ethylene glycol during adipic acid/neopentyl glycol condensation lowered hydroxyl numbers to 224 and viscosity to 2,700 mPa·s at 25°C.

Vacuum and Temperature Profiling

The reaction begins at atmospheric pressure with gradual heating to 200–220°C until ~90% of theoretical water is removed. Subsequent vacuum stages incrementally reduce pressure to 20–5 mbar, ensuring complete dehydration. This stepwise approach minimizes thermal degradation and discoloration, critical for high-purity esters.

Table 1: Optimized Reaction Parameters from Patent Examples

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Adipic acid (kg) | 44.57 | 4,599 | 5,190 |

| Neopentyl glycol (kg) | 48.91 | 4,056 | 1,487 |

| Co-glycol (kg) | 0.5 (EG) | 0.05 (EG) | 0.09 (PG) |

| Catalyst (SnCl₂, g) | 2 | 0.2 | - |

| Temperature (°C) | 200 | 200 | 200 |

| Final pressure (mbar) | 120 | 20 | 50 |

| Hydroxyl number (mg KOH/g) | 224 | 112 | 66 |

| Viscosity (mPa·s) | 2,700 | 6,900 | 400* |

| *Measured at 75°C |

Mechanistic and Kinetic Considerations

Esterification Kinetics

The reaction follows second-order kinetics, dependent on both acid and alcohol concentrations. Rate acceleration occurs above 180°C, where the reactants melt, ensuring homogeneous mixing. Tin(II) chloride lowers activation energy by polarizing the carbonyl group of adipic acid, facilitating nucleophilic attack by neopentyl glycol’s hydroxyl group.

Byproduct Management

Water removal is critical to prevent reverse hydrolysis. Early-stage distillation at atmospheric pressure eliminates ~80% of water, while vacuum in later stages reduces residual content to <0.1%. Co-glycols also act as entrainers, enhancing water removal efficiency.

Challenges and Mitigation Strategies

Sublimation and Stoichiometric Drift

Without co-glycols, neopentyl glycol losses of 15–20% occur during vacuum phases, increasing hydroxyl numbers and reducing ester yield. Patent data show that omitting ethylene glycol raised the hydroxyl number from 224 to 157 in a comparable reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to hexanedioic acid and 2,2-dimethyl-1,3-propanediol in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Oxidation: The ester can be oxidized to form different products, depending on the conditions and reagents used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Hexanedioic acid and 2,2-dimethyl-1,3-propanediol.

Transesterification: New esters depending on the alcohol used.

Oxidation: Various oxidized products depending on the specific conditions.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester is utilized in the synthesis of various polymers. It serves as a building block for polyesters and polyurethanes due to its ability to react with diols and diisocyanates.

Case Study: Polyurethane Production

In a study on the synthesis of polyurethane elastomers, researchers incorporated this compound to enhance flexibility and thermal stability. The resulting materials exhibited improved mechanical properties compared to traditional polyurethanes made from standard diols .

Intermediate in Chemical Processes

The compound acts as an intermediate in the production of specialty chemicals. Its unique structure allows it to participate in various reactions, making it valuable in synthetic organic chemistry.

Case Study: Synthesis of Biodegradable Plastics

A recent investigation highlighted the use of this compound in the development of biodegradable plastics. The ester was employed to create aliphatic polyesters that demonstrated favorable degradation profiles in environmental conditions .

Applications in Consumer Products

This compound finds its way into consumer products, particularly in formulations requiring emulsifiers or stabilizers.

Case Study: Cosmetic Formulations

In cosmetic chemistry, this compound has been evaluated for its role as an emollient and stabilizer in creams and lotions. Its incorporation improved the texture and spreadability of formulations while providing moisture retention properties .

Safety and Regulatory Status

The compound is listed on several regulatory databases, indicating its recognized safety for use in various applications. Environment and Climate Change Canada has assessed it under the Domestic Substances List (DSL), ensuring compliance with safety standards for human health and the environment .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol primarily involves its ability to interact with other molecules through ester bonds. In biological systems, esterases can hydrolyze the ester bond, releasing hexanedioic acid and 2,2-dimethyl-1,3-propanediol. These products can then participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Table 1: Molecular Properties of Adipic Acid Esters

- Key Differences: The target compound’s hydroxylated substituents contrast with non-polar alkyl chains in diisobutyl or dioctyl adipates. Compared to bis(2-ethylhexyl) adipate, the hydroxyl groups in the target ester may reduce compatibility with hydrophobic polymers but improve reactivity in crosslinking reactions .

Physical and Chemical Properties

Volatility and Stability :

- Diisobutyl adipate (C₁₄H₂₆O₄) exhibits low volatility due to its branched isobutyl groups, a trait critical for plasticizer longevity .

- Hydroxylated esters like the target compound may undergo hydrolysis or oxidation more readily than non-hydroxylated analogues, necessitating stabilizers in formulations .

Solubility :

- The hydroxyl groups in the target ester likely enhance water solubility compared to diisobutyl or dioctyl adipates, which are predominantly lipophilic . This property could expand its utility in emulsions or hydrophilic polymer systems.

Biologische Aktivität

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester, also known as neopentyl glycol adipate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, potential applications, and relevant research findings.

- Molecular Formula : C₁₁H₂₀O₅

- Molecular Weight : 232.27 g/mol

- CAS Number : 856322-18-4

- LogP : 1.193 (indicating moderate lipophilicity)

These properties suggest that the compound may interact with biological membranes and potentially influence various biological processes.

Antibacterial Properties

Research indicates that hexanedioic acid and its derivatives exhibit antibacterial activity. A study isolated hexanedioic acid from Hermetia illucens larvae, demonstrating significant inhibitory effects against pathogenic bacteria, suggesting its potential as a natural antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Toxicological Profile

The toxicological assessment of hexanedioic acid derivatives suggests a low to moderate potential for acute toxicity. Studies indicate that the median lethal dose (LD50) exceeds 300 mg/kg in animal models, with no significant pathological findings . However, it is noted that compounds containing terminal isocyanate groups may pose risks of dermal sensitization and respiratory irritation upon exposure .

Case Studies

- Antibacterial Efficacy : In a controlled laboratory setting, hexanedioic acid was tested against Escherichia coli and Staphylococcus aureus. Results showed a dose-dependent inhibition of bacterial growth, with the compound exhibiting a minimum inhibitory concentration (MIC) of 50 μg/mL against both strains.

- Dermal Sensitization Study : A study involving repeated dermal exposure in guinea pigs indicated that while initial exposures caused mild irritation, subsequent exposures resulted in sensitization responses. This highlights the importance of handling precautions when working with this compound in industrial settings .

Applications in Industry

This compound is primarily utilized in the production of polyurethanes and other polymers. Its properties make it suitable for use as a plasticizer and stabilizer in various formulations. The compound's lipophilicity enhances its compatibility with other organic compounds, making it valuable in coatings and adhesives.

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester, and how can reaction efficiency be optimized?

- Methodology : The ester can be synthesized via esterification between hexanedioic acid and 3-hydroxy-2,2-dimethylpropanol. Optimize reaction efficiency by using acid catalysts (e.g., sulfuric acid) under controlled temperatures (80–120°C) with inert gas purging to prevent oxidation. Monitor progress via titrimetric analysis of unreacted acid .

- Key Considerations : Purification via fractional distillation or recrystallization (e.g., using heptane-acetone mixtures) is critical to achieving >90% purity .

Q. How can the purity and structural integrity of this ester be validated post-synthesis?

- Analytical Techniques :

- Titration : Determine residual acid content to assess esterification completion .

- Spectroscopy : Use IR spectroscopy to confirm ester carbonyl (C=O) stretches (~1740 cm⁻¹) and hydroxyl (O-H) absence. Compare spectra with reference standards .

- Chromatography : Employ HPLC or GC-MS to detect impurities (e.g., unreacted diol or acid) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Measures :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Ensure adequate ventilation to prevent inhalation of vapors.

- Store in sealed containers away from oxidizers. Refer to SDS guidelines for spill management and first-aid procedures .

Advanced Research Questions

Q. How does the steric hindrance of the 3-hydroxy-2,2-dimethylpropyl group influence the ester’s reactivity in polymer synthesis?

- Mechanistic Insight : The bulky neopentyl-like structure reduces nucleophilic attack at the ester carbonyl, slowing hydrolysis and polymerization rates. This property is advantageous in creating hydrolytically stable polymers.

- Experimental Design : Compare reaction kinetics with linear diol esters (e.g., ethylene glycol derivatives) using NMR to track monomer consumption .

Q. What strategies resolve contradictions in purity data between titrimetric analysis and spectroscopic methods?

- Case Study : In one study, crude ester titrated at 93.9% purity but showed impurities via IR. Recrystallization from heptane-acetone resolved discrepancies, highlighting the need for multi-method validation .

- Recommendation : Cross-validate using DSC (melting point consistency) and elemental analysis (C/H/O ratios) .

Q. How can this ester be incorporated into mixed ester systems, and what are the implications for material properties?

- Synthesis Approach : Co-esterify hexanedioic acid with 3-hydroxy-2,2-dimethylpropanol and other diols (e.g., neopentyl glycol) to create branched polymers.

- Material Impact : Mixed esters enhance thermal stability and reduce crystallinity, as observed in TGA/DSC profiles. Applications include flexible coatings and elastomers .

Q. What role does this ester play in stabilizing free-radical polymerization reactions?

- Mechanistic Role : The ester’s tertiary hydroxyl group can act as a chain-transfer agent, moderating polymer molecular weight.

- Experimental Validation : Conduct polymerization trials with methyl methacrylate, measuring polydispersity indices (PDI) via GPC to quantify regulatory effects .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address variability across studies?

- Example : A study reported m.p. 48–51°C after recrystallization, while another cited 51°C. Differences arise from solvent purity and cooling rates.

- Resolution : Standardize recrystallization protocols (e.g., solvent ratios, cooling gradients) and report DSC thermograms with heating rates .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 48–51°C | DSC | |

| Purity (Crude) | 93.9% | Titration | |

| IR C=O Stretch | ~1740 cm⁻¹ | FT-IR | |

| Thermal Decomposition Onset | 220°C | TGA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.